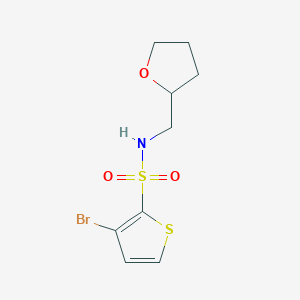
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid, also known as MOCP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery, agriculture, and material science. MOCP belongs to the class of pyridine carboxylic acids and is a derivative of nicotinic acid.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the synthesis of nucleic acids and disrupting the membrane integrity of the target cells. This compound has been shown to target the DNA gyrase enzyme in bacteria, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animals. It has been reported to have no adverse effects on liver and kidney functions. This compound has also been found to have antioxidant properties and can scavenge free radicals, which are responsible for cellular damage and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid. One area of interest is its potential use as a drug for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another potential application of this compound is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, this compound could be used as a starting material for the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid involves the reaction of 2-methyl-6-chloronicotinic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit antibacterial, antifungal, and antiviral activities against a wide range of pathogens. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-11(14(18)19)2-3-12(16-9)13(17)15-8-10-4-6-20-7-5-10/h2-3,10H,4-8H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMVEZIQKGHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCC2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)

![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)